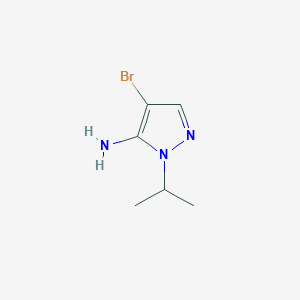

4-Bromo-1-isopropyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3/c1-4(2)10-6(8)5(7)3-9-10/h3-4H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXQLCGBFGKCQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 1 Isopropyl 1h Pyrazol 5 Amine

Direct Synthesis Routes

Direct synthesis routes aim to construct the 4-bromo-1-isopropyl-1H-pyrazol-5-amine molecule in a single or multi-step sequence where the bromine substituent is incorporated during the formation of the pyrazole (B372694) ring.

Regioselective Bromination Strategies

Regioselective bromination during the pyrazole ring formation is a challenging yet efficient approach. This strategy would involve the use of a brominating agent during the cyclization process to ensure the bromine atom is introduced at the desired C4 position of the pyrazole ring. The regioselectivity of such reactions is highly dependent on the nature of the starting materials and the reaction conditions. While specific examples for the direct synthesis of this compound via this method are not extensively documented, the principles of regioselective bromination of aromatic and heterocyclic compounds suggest that the use of specific catalysts or directing groups could favor the formation of the 4-bromo isomer.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of pyrazole derivatives. These methods typically involve the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent.

The synthesis of 5-aminopyrazoles can be achieved through the condensation reaction of a hydrazine with a suitable precursor. For instance, the traditional procedure for preparing 5-aminopyrazoles involves the condensation of a hydrazine with ethyl (ethoxymethylene)cyanoacetate in the presence of a base like triethylamine. scirp.org To obtain the target molecule, isopropylhydrazine would be the required hydrazine derivative. The incorporation of the bromine atom at the 4-position would necessitate the use of a brominated precursor, such as a brominated β-ketonitrile or a related derivative.

A plausible synthetic route could involve the reaction of isopropylhydrazine with a brominated three-carbon precursor bearing an amino or a protected amino group at one terminus and a reactive functional group at the other, which can undergo cyclization.

Table 1: Hypothetical Cyclocondensation Reaction Components

| Hydrazine Component | Precursor Component | Potential Product |

| Isopropylhydrazine | Brominated β-ketonitrile derivative | This compound |

One-pot multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrazoles. acs.org A one-pot synthesis for 1,3,5-trisubstituted pyrazole derivatives has been reported involving the reaction of phenyl hydrazines, nitroolefins, and benzaldehydes, catalyzed by an immobilized lipase. acs.org While this specific example does not yield the target compound, the principle can be adapted. A hypothetical one-pot reaction for this compound could involve the reaction of isopropylhydrazine, a brominated precursor, and a source of the amine group in a single reaction vessel.

Another one-pot regioselective synthesis of 4-bromopyrazole derivatives has been reported from 1,3-diketones, arylhydrazines, and N-bromosaccharin in the presence of silica gel supported sulfuric acid under solvent-free conditions. This methodology could potentially be adapted for the synthesis of the target compound by using appropriate starting materials.

Synthesis from Precursor Pyrazole Amines

An alternative and often more straightforward approach to the synthesis of this compound is the halogenation of a pre-synthesized pyrazole amine precursor.

Halogenation of 1-Isopropyl-1H-pyrazol-5-amine

The direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) has been demonstrated as an effective method for introducing a halogen at the 4-position. beilstein-archives.orgresearchgate.netbeilstein-archives.org This metal-free protocol offers a high degree of regioselectivity and proceeds under mild conditions. beilstein-archives.orgresearchgate.netbeilstein-archives.org

This established methodology can be directly applied to the synthesis of this compound by using 1-isopropyl-1H-pyrazol-5-amine as the starting material and N-bromosuccinimide (NBS) as the brominating agent. beilstein-archives.org The reaction is typically carried out at room temperature, and it has been shown that dimethyl sulfoxide (DMSO) can act as both a catalyst and a solvent in this transformation. beilstein-archives.orgresearchgate.netbeilstein-archives.org

Table 2: Representative Conditions for Halogenation of Pyrazol-5-amines

| Substrate | Halogenating Agent | Solvent | Catalyst | Product | Yield | Reference |

| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NBS | n-hexane | - | 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 65% | beilstein-archives.org |

| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NBS | DMSO | DMSO | 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | - | beilstein-archives.orgresearchgate.netbeilstein-archives.org |

| 3-phenyl-1H-pyrazol-5-amine | NBS | DMSO | DMSO | 4-bromo-3-phenyl-1H-pyrazol-5-amine | 70% | beilstein-archives.org |

The reaction proceeds via an electrophilic substitution mechanism where the bromine from NBS attacks the electron-rich C4 position of the pyrazole ring. The amino group at the C5 position and the isopropyl group at the N1 position influence the electron density of the ring, directing the incoming electrophile to the C4 position.

Derivatization of Other Halogenated Pyrazoles

The synthesis of this compound can be effectively achieved through the chemical modification of other halogenated pyrazole precursors. A primary strategy involves the direct C-H halogenation of the pyrazole ring system. This approach provides an efficient, metal-free pathway to introduce a bromine atom at the C-4 position of the pyrazole core. beilstein-archives.org

One common method employs N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), as safe and cost-effective halogenating agents. beilstein-archives.org The reaction typically proceeds at room temperature, highlighting the mild conditions of this protocol. For instance, a precursor such as 1-isopropyl-1H-pyrazol-5-amine could be subjected to bromination using NBS in a suitable solvent. The reactivity of the pyrazole ring allows for selective substitution at the 4-position, leading to the desired product. beilstein-archives.org

Furthermore, the transformation can be viewed in the context of modifying existing di-halogenated or iodo-substituted pyrazoles. While direct substitution of one halogen for another is less common, related chemistries, such as halogen-metal exchange followed by quenching with a bromine source, represent a potential, albeit more complex, route. The versatility of halogenated pyrazoles makes them valuable intermediates for creating a diverse range of substituted derivatives. mdpi.comresearchgate.net

Optimization of Reaction Conditions

The successful synthesis of this compound hinges on the careful optimization of various reaction parameters. These factors collectively influence the reaction's efficiency, yield, and purity of the final product.

Catalyst Systems and Their Influence

While direct bromination of the pyrazole ring can often be performed without a metal catalyst, related synthetic transformations in pyrazole chemistry frequently rely on transition-metal catalysis. beilstein-archives.org For instance, in cross-coupling reactions to build more complex molecules from a bromo-pyrazole core, palladium catalysts such as Pd(PPh₃)₄ are commonly employed. researchgate.net These catalysts are crucial for forming new carbon-carbon or carbon-heteroatom bonds.

In other synthetic contexts involving pyrazoles, copper-based catalysts have been utilized for oxidative coupling reactions. nih.gov Lewis acids like Titanium tetrachloride (TiCl₄) have also been used to facilitate amidation reactions in the synthesis of pyrazole derivatives. researchgate.net The choice of catalyst is therefore highly dependent on the specific transformation being performed on the pyrazole scaffold. For the direct synthesis of the target compound from a non-brominated precursor, a key finding is that the reaction can be catalyzed by the solvent itself, such as DMSO, avoiding the need for metal catalysts. beilstein-archives.org

Table 1: Catalyst Systems in Pyrazole Synthesis

| Catalyst System | Reaction Type | Substrate Example | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ / K₃PO₄ | Suzuki-Miyaura Coupling | 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | researchgate.net |

| Copper | Oxidative Dehydrogenative Coupling | Pyrazol-5-amines | nih.gov |

| TiCl₄ | Direct Amidation | 5-methyl-1H-pyrazol-3-amine | researchgate.net |

| DMSO (as catalyst) | C-H Halogenation | 3-aryl-1H-pyrazol-5-amines | beilstein-archives.org |

Solvent Effects and Reaction Medium

The selection of a solvent is critical and can dramatically impact reaction outcomes. In the halogenation of 3-aryl-1H-pyrazol-5-amines with NBS, a variety of solvents were tested, including n-hexane, ethanol, 1,4-dioxane, and dimethyl sulfoxide (DMSO). beilstein-archives.org While the reaction proceeded in n-hexane with a moderate yield, DMSO was found to be the optimal solvent, playing a dual role as both the reaction medium and a catalyst. beilstein-archives.org In contrast, solvents like ethanol and 1,4-dioxane resulted in lower yields. beilstein-archives.org

For other transformations, such as the O-alkylation of a related 4-bromo-1-phenyl-1H-pyrazol-3-ol, dry dimethylformamide (DMF) was used as the solvent. mdpi.com Suzuki-Miyaura reactions involving bromo-pyrazoles are often carried out in a solvent mixture, such as 1,4-dioxane and water. researchgate.net The polarity, boiling point, and coordinating ability of the solvent are all key properties that must be considered to ensure high conversion and minimize side reactions.

Table 2: Solvent Effects on Pyrazole Halogenation Yield

| Solvent | Precursor | Reagent | Yield | Reference |

|---|---|---|---|---|

| n-Hexane | 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NBS | 65% | beilstein-archives.org |

| Ethanol | 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NBS | Low Yield | beilstein-archives.org |

| 1,4-Dioxane | 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NBS | Low Yield | beilstein-archives.org |

| DMSO | 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NBS | Excellent Yield | beilstein-archives.org |

Temperature and Pressure Parameters

Reaction temperature is a crucial parameter that must be precisely controlled. Direct halogenation of pyrazol-5-amines using NBS can be effectively carried out at room temperature, which simplifies the experimental setup and reduces energy consumption. beilstein-archives.org However, other synthetic steps may require heating. For example, certain amidation reactions are conducted at 85 °C, while O-alkylation of a pyrazolol intermediate is performed by heating to 60 °C after initial cooling. researchgate.netmdpi.com Suzuki coupling reactions are often run at reflux, which involves heating the solvent to its boiling point to accelerate the reaction. researchgate.net The synthesis of a precursor for voxelotor involved heating to 50 °C. newdrugapprovals.org Most of these syntheses are conducted at atmospheric pressure, as specialized pressure equipment is generally not required for these types of transformations.

Yield Enhancement and Selectivity Control

Achieving a high yield of the desired product while maintaining selectivity is the primary goal of optimizing reaction conditions. In the synthesis of 4-halogenated pyrazole derivatives via direct C-H halogenation, moderate to excellent yields have been reported. beilstein-archives.org The selectivity for the 4-position on the pyrazole ring is a key advantage of this method.

Yield enhancement is often a direct result of optimizing the catalyst, solvent, and temperature as previously discussed. For instance, the synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole from its corresponding pyrazolol precursor achieved a high yield of 88% after optimization of the reaction conditions and purification. mdpi.com Control over stoichiometry, such as the amount of the halogenating agent, is also critical to prevent over-halogenation or other side reactions. The use of a slight excess of the halogenating agent (e.g., 1.2 equivalents of NBS or NIS) has been shown to be effective for driving the reaction to completion. beilstein-archives.org

Purification and Isolation Techniques

Following the chemical reaction, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. A standard and widely used technique for purifying pyrazole derivatives is silica gel column chromatography. beilstein-archives.orgresearchgate.netmdpi.com This method separates compounds based on their differential adsorption to the silica stationary phase.

The process typically involves dissolving the crude reaction mixture and applying it to the top of a silica gel column. A solvent system, often a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate, is then passed through the column. researchgate.netmdpi.com By gradually increasing the polarity of the eluent, compounds are selectively eluted from the column. Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography, TLC) to identify those containing the pure product.

After column chromatography, the solvent is removed under reduced pressure, a process often referred to as evaporation or spin-drying. mdpi.comgoogle.com For solid compounds, recrystallization from a suitable solvent, such as ethanol, can be employed as a final purification step to obtain a highly pure, crystalline product. beilstein-archives.org The isolation process may also involve an initial workup procedure, such as quenching the reaction with an aqueous solution, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like Na₂SO₄ before chromatographic purification. mdpi.com

Chromatographic Methods

Chromatography is a fundamental technique for the separation and purification of compounds in a mixture. For aminopyrazole derivatives, column chromatography and thin-layer chromatography (TLC) are commonly utilized.

Column Chromatography:

This technique is widely used for the preparative scale purification of organic compounds. A solid stationary phase, typically silica gel, is packed into a column, and a liquid mobile phase (eluent) is passed through it. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

For compounds structurally similar to this compound, a common choice for the stationary phase is silica gel (SiO₂). The mobile phase is typically a mixture of a non-polar solvent and a more polar solvent. The polarity of the eluent is optimized to achieve good separation. A gradient of increasing polarity is often employed to elute compounds with varying polarities.

While specific conditions for this compound are not detailed, a typical starting point would involve a solvent system such as a mixture of hexanes and ethyl acetate. The ratio of these solvents would be adjusted based on the polarity of the target compound and the impurities present.

Thin-Layer Chromatography (TLC):

TLC is an analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent, usually silica gel. The plate is then developed in a sealed chamber with a suitable eluent. The separation is visualized under UV light or by using a staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system.

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Detection Method | Observations for Related Aminopyrazoles |

|---|---|---|---|---|

| Column Chromatography | Silica Gel (60-120 mesh) | Hexane/Ethyl Acetate gradient | Fraction collection followed by TLC analysis | Effective for separating isomers and polar impurities. |

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) | Used to determine optimal eluent for column chromatography and monitor reaction progress. |

Crystallization Procedures

Crystallization is a purification technique used to obtain a solid compound in a highly pure crystalline form from a solution. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the solution.

The choice of solvent is crucial for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should also be chemically inert towards the compound and easily removable from the purified crystals.

For aminopyrazole derivatives, a range of solvents with varying polarities can be tested to find the optimal conditions for crystallization. Common solvents include alcohols (e.g., ethanol, methanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and hydrocarbons (e.g., hexanes, heptane). Sometimes, a mixture of two or more solvents is required to achieve the desired solubility characteristics.

The process typically involves:

Dissolution: Dissolving the crude this compound in a minimum amount of a suitable hot solvent.

Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.

Cooling: The hot, saturated solution is allowed to cool slowly and undisturbed to promote the formation of well-defined crystals.

Isolation: The crystals are collected by filtration, for instance, using a Büchner funnel.

Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.

Drying: The purified crystals are dried, often under vacuum, to remove any residual solvent.

| Solvent System | Temperature Profile | Expected Outcome | Notes on Related Compounds |

|---|---|---|---|

| Ethanol/Water | Dissolve in hot ethanol, add water dropwise until turbidity, then cool. | Formation of fine needles or prisms. | Commonly used for polar aminopyrazoles. |

| Ethyl Acetate/Hexane | Dissolve in hot ethyl acetate, add hexane until cloudy, then cool. | May yield well-formed crystals. | Effective for compounds with intermediate polarity. |

| Isopropanol | Dissolve in hot isopropanol and cool slowly. | Can be a good single-solvent choice. | Often used for recrystallizing amine-containing heterocycles. |

Structural Elucidation and Conformational Analysis of 4 Bromo 1 Isopropyl 1h Pyrazol 5 Amine and Its Derivatives

X-ray Crystallography and Solid-State Structure Determination

Polymorphism:There is no information regarding the existence of different crystalline forms (polymorphs) for this compound.

Until research on the synthesis and characterization of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine is conducted and published, a detailed article on its structural and conformational analysis remains speculative.

Derivatives and Analogues of 4 Bromo 1 Isopropyl 1h Pyrazol 5 Amine: Synthesis and Structure Reactivity Relationships

Synthesis of Pyrazole (B372694) Derivatives with Modified Isopropyl Moieties

The N1-isopropyl group of the parent compound can be replaced with various other alkyl or aryl substituents to probe the impact of steric and electronic changes at this position. The synthesis of N-substituted pyrazoles is typically achieved not by substitution on the pre-formed pyrazole, but by employing differently substituted hydrazines during the initial ring formation reaction. nih.gov A general and widely used method involves the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine (B178648). nih.gov

To generate analogues of 4-bromo-1-isopropyl-1H-pyrazol-5-amine with modified N1-substituents, the synthetic strategy would involve reacting an appropriate β-ketonitrile with a substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) to form the 1-substituted-1H-pyrazol-5-amine core. Subsequent bromination at the C4 position would yield the desired analogues. Recently, methods for the direct synthesis of N-alkyl and N-aryl pyrazoles from primary amines have also been developed, offering an alternative route that avoids the often difficult handling of substituted hydrazines. nih.gov The influence of N-substitution on the properties of the pyrazole ring has been noted in various studies, where the introduction of different lipophilic moieties can significantly alter the compound's characteristics. nih.gov

| Target N1-Substituent | Corresponding Hydrazine Precursor | Representative Synthetic Method |

|---|---|---|

| Methyl | Methylhydrazine | Cyclocondensation with a β-ketonitrile |

| Phenyl | Phenylhydrazine | Cyclocondensation with a β-ketonitrile |

| Benzyl | Benzylhydrazine | Cyclocondensation with a β-ketonitrile |

| 4-Fluorophenyl | 4-Fluorophenylhydrazine | Cyclocondensation with a β-ketonitrile |

Synthesis of Pyrazole Derivatives with Varied Halogenation Patterns at Position 4

The C4 position of the pyrazole ring is particularly susceptible to electrophilic substitution, making it a prime site for introducing various halogen atoms. quora.comresearchgate.net The synthesis of 4-halopyrazoles is a common first step for creating more complex derivatives. researchgate.net Direct halogenation of the pyrazole ring can be achieved efficiently using N-halosuccinimides (NXS). researchgate.net This method allows for the preparation of 4-chloro- and 4-bromopyrazoles in excellent yields under mild conditions, often without the need for a catalyst. researchgate.net

For the synthesis of 4-iodo-pyrazoles, N-iodosuccinimide (NIS) is an effective reagent. mdpi.com The introduction of fluorine at the C4 position, which can significantly alter the electronic properties of the molecule, is accomplished using specialized electrophilic fluorinating agents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). researchgate.net These varied halogenation patterns provide a powerful tool for fine-tuning the electronic character of the pyrazole core. An electrochemical approach for synthesizing 4-halopyrazoles has also been reported, offering a transition metal-free method under mild conditions. rsc.org

| Target Halogen at C4 | Halogenating Agent | Reaction Conditions |

|---|---|---|

| Chlorine (Cl) | N-Chlorosuccinimide (NCS) | Reaction in CCl₄ or water. researchgate.net |

| Bromine (Br) | N-Bromosuccinimide (NBS) | Reaction in CCl₄ or water. researchgate.net |

| Iodine (I) | N-Iodosuccinimide (NIS) | Catalyst-mediated reaction. mdpi.com |

| Fluorine (F) | Selectfluor® | Reaction with 1H-pyrazole precursor. researchgate.net |

Synthesis of Pyrazole Derivatives with Substituted Amino Groups at Position 5

The 5-amino group is a key functional handle for extensive derivatization through various reactions such as acylation, alkylation, and arylation. 5-Aminopyrazoles are valuable building blocks for a range of more complex molecules. mdpi.comscirp.org

N-Acylation: The amino group can be readily converted to an amide via reaction with acyl chlorides or carboxylic acids. mdpi.comresearchgate.net The condensation with acyl chlorides is often carried out in a suitable solvent like dichloromethane (B109758) in the presence of a base such as triethylamine. mdpi.com Alternatively, coupling with carboxylic acids can be achieved using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). scirp.org

N-Arylation/N-Alkylation: The synthesis of N-aryl or N-heterocyclic substituted aminopyrazoles can be accomplished through nucleophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions. For instance, reaction with activated fluoroaromatics (e.g., fluoropyridine) in the presence of a base like potassium carbonate can yield N-heterocyclic derivatives. mdpi.com Copper-catalyzed coupling reactions have also been employed to link the 5-amino group to other aromatic systems. growingscience.com

| Modification Type | Reagent Class | Resulting Functional Group | Example Reagent |

|---|---|---|---|

| N-Acylation | Acyl Chlorides | Amide | 4-Chlorobenzoyl chloride mdpi.com |

| N-Acylation | Carboxylic Acids | Amide | p-Nitrobenzoic acid (with EDC/HOBT) mdpi.com |

| N-Arylation | Fluoroaromatics | Aryl Amine | Fluoropyridine mdpi.com |

| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Benzenesulfonyl chloride |

Heterocyclic Ring Fusions and Annulations

5-Aminopyrazoles are particularly valuable precursors for the synthesis of condensed heterocyclic systems. nih.govliverpool.ac.uk The bifunctional nature of the 5-amino group and the adjacent N1 nitrogen atom allows for annulation reactions with 1,3-dielectrophilic reagents to form fused six-membered rings.

A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. This is achieved by the condensation of a 5-aminopyrazole with a β-dicarbonyl compound (e.g., acetylacetone) or its equivalent. nih.govliverpool.ac.uk This reaction typically proceeds via an initial condensation followed by intramolecular cyclization and dehydration to yield the aromatic fused system.

Other fused systems can also be accessed. For example, CuCl-catalyzed oxidative coupling reactions between aldehyde hydrazones and maleimides can lead to dihydropyrazoles which are precursors to pyrrolo[3,4-c]pyrazoles. mdpi.com Furthermore, electrophilic cyclization of N-allyl-5-amino-1H-pyrazole-4-carboxamides can be used to construct fused dihydrooxazole rings, demonstrating the versatility of the aminopyrazole scaffold in building complex polycyclic structures. researchgate.net

Strategic Design of Analogues for Exploring Chemical Space

Key design strategies include:

N1-Substituent Variation: Replacing the isopropyl group with a range of aliphatic (e.g., methyl, cyclopentyl) and aromatic (e.g., phenyl) moieties allows for probing the steric tolerance and the effect of π-stacking interactions at this position. nih.gov

C4-Halogen Scanning: Systematically replacing the bromine atom with other halogens (F, Cl, I) modulates the electronic properties of the pyrazole ring through differing inductive and resonance effects. This can fine-tune the reactivity and acidity/basicity of the heterocycle.

Scaffold Rigidity: Annulation reactions to form fused systems, such as pyrazolo[1,5-a]pyrimidines, introduce conformational constraints. This can lock the molecule into a specific orientation, which is a common strategy in medicinal chemistry to enhance interaction with biological targets.

Structure-Reactivity Relationship (SRR) Studies

The reactivity of the pyrazole ring is intrinsically linked to its electronic structure, which is heavily influenced by the nature and position of its substituents. nih.gov Pyrazole itself is an aromatic heterocycle with both a basic, pyridine-like nitrogen and an acidic, pyrrole-like nitrogen, giving it amphoteric character. nih.gov

The electronic properties of the pyrazole core in this compound are a composite of the effects from its three substituents.

N1-Isopropyl Group: As an alkyl group, the isopropyl substituent is a weak electron-donating group (EDG) through an inductive effect.

C5-Amino Group: The amino group (-NH₂) is a very strong electron-donating group through resonance (+R), significantly increasing the electron density of the pyrazole ring.

The combined electronic influence of the substituents affects the molecule's HOMO-LUMO energy gap, which is a key factor in chemical reactivity and photophysical properties. researchgate.net The high electron density conferred by the amino group, particularly at the ortho and para positions relative to it (which includes the C4 position), makes the ring susceptible to electrophilic attack, although the C4 position is already occupied. This electronic tuning is fundamental to understanding the reactivity of the scaffold and for designing further chemical transformations. rsc.org

| Position | Substituent | Primary Electronic Effect | Impact on Pyrazole Core |

|---|---|---|---|

| N1 | Isopropyl | Inductive Donation (+I) | Weakly increases electron density. |

| C4 | Bromo | Inductive Withdrawal (-I), Resonance Donation (+R) | Withdraws electron density via sigma framework, donates via pi system. |

| C5 | Amino (-NH₂) | Strong Resonance Donation (+R) | Strongly increases electron density across the ring. |

| C4 | Fluoro (analogue) | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+R) | Strongly withdraws electron density via sigma framework. |

| C5 | Amide (-NHCOR) (analogue) | Resonance Withdrawal (-R) | Decreases electron density compared to the amino group. |

Steric Effects of the Isopropyl Group on Reaction Pathways

The substitution at the N1 position of the pyrazole ring is a critical determinant of the molecule's reactivity, not only due to electronic modulation but also significantly through steric effects. The isopropyl group, a branched and moderately bulky substituent, imposes considerable steric hindrance that can direct or impede various reaction pathways.

The influence of the isopropyl group is most pronounced on the adjacent positions, namely the N2 and C5 atoms. In synthetic reactions involving N-alkylation of an unsymmetrical 1H-pyrazole precursor, the regioselectivity is often governed by a combination of steric and electronic factors. acs.org For larger alkylating agents, the reaction tends to favor the nitrogen atom that is less sterically encumbered. The introduction of an isopropyl group is therefore a result of a reaction where steric hindrance was a key factor in determining the outcome. mdpi.com

Once formed, the N1-isopropyl group plays a significant role in the subsequent reactivity of the this compound molecule.

Shielding of Adjacent Sites: The isopropyl group can physically block the approach of bulky reagents to the N2 and C5 positions. This can hinder reactions such as the quaternization of the N2 atom or electrophilic attack at the C5-amine if it requires a large transition state complex.

Conformational Restriction: The presence of the isopropyl group can restrict the free rotation of the C5-amino group. This conformational locking can, in turn, affect the amine's nucleophilicity and its ability to participate in intramolecular hydrogen bonding or other cyclization reactions.

The reactivity of diketones in forming pyrazoles has been shown to be strongly dependent on the steric properties of the substituents, highlighting the general importance of steric effects in pyrazole chemistry. acs.orgnih.gov This principle extends to the reactivity of the fully formed substituted pyrazole.

| N-Substituent | Relative Steric Bulk | Predicted Effect on Reaction at N2 | Predicted Effect on Reaction at C5-NH2 |

| -H | Minimal | Unhindered | Unhindered |

| -CH₃ (Methyl) | Low | Slightly hindered | Minor conformational influence |

| -CH₂CH₃ (Ethyl) | Moderate | Moderately hindered | Some conformational influence |

| -CH(CH₃)₂ (Isopropyl) | Significant | Significantly hindered, especially by bulky reagents | Potential for significant conformational restriction |

| -C(CH₃)₃ (tert-Butyl) | Very High | Severely hindered | Strong conformational restriction |

Table 1. Conceptual illustration of the increasing steric effect of N-alkyl substituents on the reactivity of adjacent positions on a pyrazole ring.

Influence of the Amine and Bromine Substituents on Aromaticity and Tautomeric Preferences

The electronic nature of the pyrazole ring in this compound is heavily influenced by the powerful, and somewhat opposing, electronic effects of the bromine and amine substituents. These effects modulate the ring's aromaticity and would be critical in determining the tautomeric equilibrium in its N-unsubstituted analogue.

Tautomeric Preferences

A key structural feature of this compound is that the presence of the N1-isopropyl group "locks" the molecule into a single annular tautomeric form. In N-unsubstituted pyrazoles, a proton can reside on either N1 or N2, leading to a tautomeric equilibrium. mdpi.com By replacing the proton with an alkyl group, this prototropy is prevented.

However, to understand the inherent electronic preferences of the substituted ring, it is instructive to consider the tautomeric equilibrium of the hypothetical precursor, 4-bromo-1H-pyrazol-5-amine. The position of this equilibrium is dictated by the electronic nature of the ring substituents. mdpi.comnih.gov

5-Amino Group: The amino group at the C5 position is a very strong π-electron donating group (+R effect). Computational and experimental studies have consistently shown that strong electron-donating groups, particularly -NH2, at the C3(5) position stabilize the tautomer where the exocyclic group is at C5 (i.e., the 5-amino tautomer). nih.govresearchgate.net This stabilization arises from a favorable delocalization of the amino group's lone pair into the aromatic system.

Therefore, in a solution of 4-bromo-1H-pyrazol-5-amine, the 5-amino tautomer (with the proton on N1) would be heavily favored due to the powerful electron-donating nature of the amino group. The synthesis of the N1-isopropyl derivative likely proceeds from this more stable and abundant tautomer.

| Substituent at C5 | Electronic Effect | Favored Tautomer (in NH-pyrazoles) | Rationale |

| -NH₂ | Strong Electron Donor (+R) | 5-Substituted | Resonance stabilization from the lone pair is maximized. nih.gov |

| -CH₃ | Weak Electron Donor (+I) | 5-Substituted | Inductive stabilization. |

| -H | Neutral | Equilibrium of both | No strong directing effect. |

| -COOH | Electron Withdrawing (-I, -R) | 3-Substituted | Avoids placing electron-withdrawing groups adjacent to the pyrrole-like nitrogen. mdpi.com |

Table 2. General influence of C5 substituents on the tautomeric preference in 3(5)-substituted 1H-pyrazoles.

Aromaticity

Pyrazole is a five-membered heterocycle with 6 π-electrons, rendering it aromatic. beilstein-journals.org The degree of this aromaticity, however, is not as robust as that of benzene (B151609) and is sensitive to substitution on both carbon and nitrogen atoms. scispace.com The aromaticity can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), where a value of 1 indicates high aromaticity (like benzene) and 0 indicates a non-aromatic system. purkh.com

The substituents on this compound each modulate the ring's aromatic character:

N1-Isopropyl Group: N-substitution on azoles has been shown to decrease the aromaticity of the ring compared to the N-unsubstituted parent compound. scispace.comresearchgate.net This is because the substituent alters the electronic environment of the "pyrrole-like" nitrogen (N1), affecting its contribution to the π-system.

| Compound | HOMA Index (Approx. Literature Values) | NICS(1)zz (ppm) (Approx. Literature Values) | Key Influencing Factor |

| Benzene | ~0.99 | -29.3 | Reference aromatic system |

| 1H-Pyrazole | ~0.80 - 0.90 | -20.6 | Aromatic heterocycle |

| 1-Methylpyrazole | Lower than 1H-Pyrazole | -20.0 | N-substitution reduces aromaticity scispace.com |

| 1H-Pyrazol-3-amine | Lower than 1H-Pyrazole | Not readily available | Strong electron donation can slightly reduce bond equalization |

Table 3. Comparison of calculated aromaticity indices for pyrazole and related structures, illustrating the effect of substitution. Values are approximate and compiled from trends reported in computational studies. scispace.com

Applications of 4 Bromo 1 Isopropyl 1h Pyrazol 5 Amine As a Synthetic Synthon

Role in the Construction of Fused Heterocyclic Systems

The 5-amino-pyrazole moiety is a well-established precursor for the synthesis of various fused heterocyclic systems, particularly those that are isosteric with purines. nih.govekb.eg The amino group acts as a key nucleophile in condensation reactions with reagents containing two electrophilic centers, leading to the formation of a second ring fused to the pyrazole (B372694) core.

One of the most prominent applications is in the synthesis of pyrazolo[3,4-d]pyrimidines . This bicyclic system is of significant interest in medicinal chemistry due to its structural similarity to adenine and guanine, allowing its derivatives to act as inhibitors for various enzymes like kinases. rsc.org The general synthetic strategy involves the reaction of a 5-aminopyrazole, such as 4-bromo-1-isopropyl-1H-pyrazol-5-amine, with a one-carbon synthon that becomes incorporated as the C6 of the pyrimidine ring.

Common reagents and the resulting pyrazolo[3,4-d]pyrimidine structures are summarized in the table below. In these reactions, the bromine atom at what becomes the 3-position and the isopropyl group at the N-1 position of the fused system are carried through, providing handles for further diversification.

| Reagent | Resulting Fused System | Potential Product Structure |

|---|---|---|

| Formamide | Pyrazolo[3,4-d]pyrimidine | 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

| Triethyl orthoformate, then an amine | Substituted Pyrazolo[3,4-d]pyrimidine | N-Substituted-3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

| Urea or Cyanates | Pyrazolo[3,4-d]pyrimidin-4-one | 3-Bromo-1-isopropyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

| Carbon disulfide | Pyrazolo[3,4-d]pyrimidine-4-thione | 3-Bromo-1-isopropyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione |

Utilization in the Synthesis of Complex Organic Molecules

The bromine atom at the C4 position of this compound is a key feature that allows for the synthesis of highly decorated, poly-substituted pyrazole scaffolds. This is primarily achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govwikipedia.org In a typical Suzuki coupling, the bromo-pyrazole is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C4 position. nih.gov

This methodology offers a powerful tool for introducing a wide variety of substituents onto the pyrazole ring, including:

Aryl groups

Heteroaryl groups

Alkenyl groups

Alkyl groups (via specific boronic acids)

The reaction is generally tolerant of the amino and N-isopropyl groups present on the ring. This allows for the creation of a library of diverse 4-substituted-1-isopropyl-1H-pyrazol-5-amines, which can then be used in further synthetic steps, such as the construction of fused rings as described in section 6.1.

| Boronic Acid/Ester | Potential Product | Significance |

|---|---|---|

| Phenylboronic acid | 4-Phenyl-1-isopropyl-1H-pyrazol-5-amine | Introduction of an aryl substituent for further functionalization. |

| Pyridine-3-boronic acid | 4-(Pyridin-3-yl)-1-isopropyl-1H-pyrazol-5-amine | Incorporation of a heteroaromatic ring, important for medicinal chemistry applications. |

| Vinylboronic acid pinacol ester | 4-Vinyl-1-isopropyl-1H-pyrazol-5-amine | Provides a reactive handle for subsequent reactions like polymerization or Michael addition. |

The pyrazole nucleus and its fused derivatives are considered "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. nih.gov Consequently, this compound serves as a crucial precursor for advanced pharmaceutical intermediates.

As discussed, it is a direct precursor to 3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidines. This scaffold is the core of numerous compounds investigated as inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. rsc.org The bromine atom at the 3-position can be further functionalized, often via another cross-coupling reaction, to introduce specific side chains that fine-tune the biological activity and selectivity of the final drug candidate. The N-isopropyl group can also play a role in binding to the target protein.

The ability to generate both fused heterocyclic systems and poly-substituted pyrazoles from this single synthon makes it a valuable starting material in the discovery and development of new therapeutic agents.

Enabling Diverse Synthetic Pathways through Functional Group Interconversions

Beyond its use in building fused rings and C-C bond formation, the functional groups of this compound can be chemically transformed to open up diverse synthetic pathways.

Transformations of the Amino Group: The 5-amino group is a versatile handle for a variety of reactions. It can be acylated to form amides, or it can undergo diazotization upon treatment with nitrous acid. The resulting diazonium salt is a highly reactive intermediate that can be converted into a range of other functional groups, including hydroxyl, cyano, or other halides, although this can be challenging on electron-rich heterocyclic systems.

Transformations involving the Bromo Group: The bromine atom is not limited to palladium-catalyzed cross-coupling. It can undergo halogen-metal exchange, for instance with organolithium reagents at low temperature, to generate a 4-lithiated pyrazole. This powerful nucleophile can then react with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to install different functional groups at the C4 position.

Direct C-H Functionalization: While the starting material is already functionalized, modern synthetic methods involving transition-metal-catalyzed C-H functionalization could potentially be applied to derivatives of this compound to further modify the pyrazole ring. nih.gov

Design of Novel Pyrazole-Containing Ligands in Catalysis (if applicable)

Pyrazole-based structures are widely used as ligands in coordination chemistry and homogeneous catalysis. nih.govresearchgate.net The two adjacent nitrogen atoms of the pyrazole ring can effectively coordinate to transition metals. The substituents on the pyrazole ring play a crucial role in tuning the steric and electronic properties of the resulting metal complex, which in turn influences its catalytic activity and selectivity. nih.govrsc.org

This compound can serve as a precursor for novel pyrazole-containing ligands. While the parent compound itself might not be an ideal ligand due to the potential for complex coordination involving the amino group, it can be readily modified. For example, the amino group could be converted into a Schiff base by condensation with an aldehyde, creating a bidentate N,N'-ligand. Alternatively, the bromo and amino groups could be used as anchor points to build more elaborate multidentate or pincer-type ligand frameworks. The ability to introduce various groups at the C4 position via cross-coupling further enhances the potential for creating a diverse library of ligands for applications in various catalytic transformations. bohrium.com

Advanced Research Perspectives and Future Directions

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of polysubstituted pyrazoles is a cornerstone of heterocyclic chemistry. Future research on 4-Bromo-1-isopropyl-1H-pyrazol-5-amine will likely focus on moving beyond traditional multi-step syntheses towards more efficient and environmentally benign processes. Key areas of development include:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step from three or more starting materials, minimizing waste and improving atom economy. An MCR approach could potentially construct the substituted pyrazole (B372694) core of the target molecule in one pot, significantly shortening the synthetic route. preprints.orgmdpi.com

Green Catalysis: The use of eco-friendly catalysts, such as nano-ZnO, can lead to excellent yields and shorter reaction times under aqueous conditions. nih.gov Research into novel catalysts for pyrazole synthesis is ongoing, with a focus on reusability and operation in green solvents like water or ethanol. mdpi.com

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have emerged as valuable techniques for accelerating reaction rates and improving yields in heterocyclic chemistry. mdpi.com Applying these energy sources could reduce the time and energy consumption required for the synthesis of this compound and its analogs.

Table 1: Comparison of Synthetic Approaches for Pyrazole Derivatives

| Methodology | Key Advantages | Typical Conditions | Relevance to Target Compound |

|---|---|---|---|

| Conventional Synthesis | Well-established procedures | Often multi-step, may require harsh reagents or catalysts | Provides a baseline for process improvement. |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. preprints.orgmdpi.com | One-pot reaction of three or more starting materials. | Could enable a highly efficient, single-step synthesis. |

| Microwave-Assisted Synthesis | Rapid heating, significantly reduced reaction times, improved yields. mdpi.com | Microwave reactor, often with acetic acid or other catalysts. | Offers a method to accelerate key cyclization or substitution steps. |

| Green Catalysis | Use of non-toxic, reusable catalysts; often in aqueous media. nih.gov | Nano-ZnO or other heterogeneous catalysts in water/ethanol. | Aligns with sustainability goals, simplifying work-up and reducing environmental impact. |

Exploration of Novel Reaction Pathways for Derivatization

The structure of this compound features two key functional handles—the C4-bromo substituent and the C5-amine group—making it an ideal scaffold for chemical diversification. Future research will undoubtedly explore these reactive sites to generate novel molecular architectures.

Cross-Coupling Reactions: The bromo group is a versatile anchor for transition-metal-catalyzed cross-coupling reactions. Suzuki-Miyaura reactions, for instance, could be employed to introduce a wide variety of aryl or heteroaryl substituents at the C4 position, creating libraries of new compounds. researchgate.net

C-H Functionalization: Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds. While challenging, developing conditions for the regioselective C-H activation of the pyrazole ring could open up new avenues for derivatization that bypass the need for pre-functionalized starting materials. acs.org

Amine Group Modification: The 5-amino group can be readily acylated, alkylated, or used as a nucleophile in various condensation reactions. This allows for the attachment of diverse side chains, which can be used to modulate the compound's physicochemical properties.

Integration with Flow Chemistry and Automation in Synthesis

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages in terms of safety, scalability, and process control. nih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyrazoles.

Future directions for this compound include:

Telescoped Synthesis: Developing a continuous-flow "assembly line" where starting materials are sequentially passed through different reactor coils to perform multiple reaction steps without isolating intermediates. nih.gov This has been successfully applied to other complex pyrazoles and could dramatically improve the efficiency of producing the target compound and its derivatives. nih.govgalchimia.com

Improved Safety and Scalability: Many reactions for creating heterocyclic cores, such as those involving hydrazines or diazo compounds, can be hazardous on a large scale in batch reactors. Flow chemistry mitigates these risks by using small reactor volumes, allowing for better temperature control and safer handling of reactive intermediates. nih.govmdpi.com

Automated Optimization: Integrating flow reactors with automated sampling and analysis allows for rapid optimization of reaction conditions (e.g., temperature, residence time, stoichiometry), accelerating the development of robust and high-yielding synthetic processes.

Table 2: Batch vs. Flow Chemistry for Pyrazole Synthesis

| Feature | Batch Synthesis | Flow Chemistry | Potential Impact |

|---|---|---|---|

| Safety | Handling of hazardous intermediates can be risky at scale. | Small reaction volumes and enhanced heat transfer improve safety. nih.govmdpi.com | Safer production of pyrazoles using potentially hazardous reagents. |

| Scalability | Scaling up can be non-linear and challenging. | Straightforward scaling by running the system for longer periods. nih.gov | Facilitates easier transition from laboratory to pilot-plant scale. |

| Reaction Time | Can range from hours to days. | Significantly reduced, often to minutes, due to higher temperatures and pressures. mdpi.com | Rapid synthesis and library generation. |

| Process Control | Limited control over temperature gradients and mixing. | Precise control over reaction parameters. nih.gov | Higher reproducibility and potentially purer products. |

Computational Design and Predictive Modeling for New Pyrazole Structures

Computational chemistry is an indispensable tool for modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. eurasianjournals.com For pyrazole derivatives, these methods can accelerate the discovery process and reduce reliance on costly and time-consuming trial-and-error synthesis. eurasianjournals.com

Future research avenues include:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. eurasianjournals.comnih.gov This can help predict which sites are most reactive and guide the design of new derivatization strategies.

Molecular Docking and Dynamics: If the compound or its derivatives are being investigated for biological activity, molecular docking can predict how they bind to specific protein targets. researchgate.net Molecular dynamics simulations can then explore the stability of these interactions over time, providing insights into the mechanism of action. eurasianjournals.com

Machine Learning and QSAR: By synthesizing a library of derivatives and measuring a specific property (e.g., biological activity), Quantitative Structure-Activity Relationship (QSAR) models can be built. eurasianjournals.com Machine learning algorithms can then use these models to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Collaborative Research Opportunities in Academia and Industry

The development of novel heterocyclic compounds and their applications is a complex, interdisciplinary endeavor that benefits greatly from collaboration between academic and industrial partners. rsc.orgacs.org Such partnerships leverage the innovative, exploratory research common in academia with the resources, process development expertise, and goal-oriented focus of industry. nih.gov

Synergistic Partnerships: Academic labs can focus on discovering novel synthetic routes and exploring new chemical space through derivatization, while industrial partners can apply their expertise in process optimization, scale-up (e.g., using flow chemistry), and high-throughput screening. acs.orgnih.gov

Accelerating Innovation: Industry can provide access to specialized technologies and compound libraries, while academia can offer deep mechanistic insights and train the next generation of scientists with relevant skills. acs.org

Driving Applications: Collaborations are crucial for translating fundamental chemical research into real-world applications, whether in pharmaceuticals, agrochemicals, or advanced materials. rsc.orgmsesupplies.com The journey of a molecule like this compound from a laboratory curiosity to a valuable product is most effectively navigated through such joint efforts.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-1-isopropyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

A multi-step synthesis approach is commonly employed, starting with halogenated pyrazole precursors. Microwave-assisted reactions (e.g., 60–100°C, 300–500 W) can enhance reaction efficiency and yield for intermediates, as demonstrated in the synthesis of structurally similar 1,5-diarylpyrazole derivatives . Solvent polarity and temperature control are critical: polar aprotic solvents (e.g., DMF) improve solubility of brominated intermediates, while low temperatures (−10°C to 0°C) minimize side reactions during amination steps. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How should structural characterization of this compound be performed?

Combine spectroscopic and crystallographic methods:

- NMR : Assign signals using - and -NMR to confirm substitution patterns (e.g., bromine at C4, isopropyl at N1). Aromatic protons typically appear at δ 7.2–8.0 ppm, while NH groups resonate at δ 4.5–5.5 ppm .

- X-ray diffraction : Resolve crystal packing and bond angles. Use SHELXL for refinement, noting potential challenges in modeling disordered isopropyl groups .

- IR : Validate NH stretches (3200–3400 cm) and C-Br vibrations (550–650 cm) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for brominated pyrazole derivatives be resolved?

Discrepancies often arise from disorder in bulky substituents (e.g., isopropyl groups) or twinning. Strategies include:

- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Software tools : Employ SHELXD for phase determination and Olex2 for disorder modeling. For twinned crystals, apply the Hooft parameter in SHELXL to refine twin laws .

- Validation : Cross-check with DFT-calculated bond lengths (e.g., C-Br: ~1.89 Å) to identify outliers .

Q. What strategies are effective for optimizing bioactivity in pyrazole-amine derivatives?

- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO) at C5 to enhance receptor binding, as seen in cannabinoid receptor ligands .

- Pharmacophore mapping : Use docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., GPCRs). Prioritize derivatives with calculated binding energies < −8 kcal/mol .

- In vitro assays : Test antifungal activity via microdilution (MIC values ≤ 16 µg/mL indicate potency) .

Q. How can computational methods complement experimental data in refining structural models?

- DFT optimization : Use Gaussian09 with B3LYP/6-31G(d) to optimize geometry and compare with X-ray data.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) using CrystalExplorer to explain packing motifs .

- MD simulations : Assess stability of solvated structures (e.g., in DMSO) with GROMACS, monitoring RMSD (<2 Å over 50 ns) .

Q. What precautions are necessary for handling brominated pyrazole intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.